Ent-(+)-verticilide is a cyclic oligomeric depsipeptide, specifically a 24-membered ring compound, recognized for its significant biological activity as an inhibitor of the mammalian ryanodine receptor type 2 (RyR2), which plays a critical role in cardiac calcium signaling. This compound is the non-natural enantiomer of verticilide, which was first identified for its effects on insect RyR. The unique properties of ent-(+)-verticilide have positioned it as a potential antiarrhythmic agent, especially given its selectivity and potency against RyR2, making it a subject of interest in cardiovascular pharmacology .
Ent-(+)-verticilide is derived synthetically, as it is not known to occur naturally. It was first synthesized in a series of studies exploring the structure-activity relationships of cyclic oligomeric depsipeptides. The classification of ent-(+)-verticilide falls under cyclic depsipeptides, which are characterized by their cyclic structure and the presence of ester linkages between amino acids .
The synthesis of ent-(+)-verticilide has been achieved through various methodologies. A notable approach involves a six-step process that employs a Mitsunobu reaction for macrocyclization followed by permethylation to yield the final product with a high yield of 78% . The synthesis pathway typically includes:
This method allows for rapid access to various analogs without the need for protecting groups, streamlining the synthesis process significantly .
Ent-(+)-verticilide has a complex molecular structure characterized by:
The molecular formula and weight are crucial for understanding its pharmacokinetic properties and potential interactions with biological systems .
Ent-(+)-verticilide undergoes various chemical reactions that are pivotal for its biological activity:
These reactions are fundamental in assessing the pharmacological potential and optimizing the compound for therapeutic use.
The mechanism of action of ent-(+)-verticilide primarily involves its selective inhibition of RyR2 channels. By binding to these receptors:
This mechanism highlights the importance of ent-(+)-verticilide in cardiovascular health.
The physical and chemical properties of ent-(+)-verticilide include:
These properties are critical for evaluating its potential as a therapeutic agent.
Ent-(+)-verticilide has several scientific applications:
Cardiac ryanodine receptor type 2 (RyR2) is a sarcoplasmic reticulum calcium channel responsible for regulated release of calcium ions during cardiac excitation-contraction coupling. Pathological "leaky" RyR2 channels exhibit increased open probability, leading to diastolic calcium release that disrupts normal cardiomyocyte electrophysiology. This aberrant calcium flux activates the electrogenic Na⁺/Ca²⁺ exchanger, producing depolarizing currents that trigger delayed afterdepolarizations (DADs). In genetically susceptible individuals, such as those with catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 dysfunction manifests as stress-induced ventricular arrhythmias and substantially increases sudden cardiac death risk [1] [4]. Notably, RyR2-mediated calcium leak has been implicated beyond CPVT in acquired arrhythmogenic conditions including atrial fibrillation, heart failure, and post-myocardial infarction remodeling [4]. The convergence of pathological mechanisms on RyR2 hyperactivity establishes it as a compelling target for antiarrhythmic intervention.
Conventional antiarrhythmic drugs predominantly target voltage-gated ion channels (e.g., sodium, potassium, calcium channels) or β-adrenergic receptors in the cardiomyocyte plasma membrane. Despite decades of clinical use, these agents demonstrate significant limitations:
Table 1: Limitations of Conventional Antiarrhythmic Agents
Drug Class | Molecular Target | Clinical Limitations |
---|---|---|
Class I Antiarrhythmics | Voltage-gated Na⁺ channels | Proarrhythmic effects, mortality increase in structural heart disease |
Class III Antiarrhythmics | Voltage-gated K⁺ channels | QT prolongation, torsades de pointes, limited efficacy in ventricular arrhythmias |
β-adrenergic blockers | β-adrenergic receptors | Incomplete CPVT protection, bradycardia, exercise intolerance |
Nondihydropyridine Ca²⁺ blockers | L-type Ca²⁺ channels | Negative inotropy, limited efficacy in monogenic arrhythmia syndromes |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3